Enhanced Aqueous Solubility Compared to Free Base Imidazole
The formate salt form of 4,5-dimethylimidazole demonstrates a significant and quantifiable improvement in water solubility over its neutral free base. This is a critical differentiator for applications requiring aqueous or polar protic reaction conditions. Computational models predict the free base to have a LogS (ESOL) of -1.51, corresponding to a solubility of 4.36 mg/mL . In contrast, the 4,5-dimethyl-1H-imidazole formate, as an ionic salt, is expected and reported to be highly soluble in water and polar solvents, a property that streamlines its use in aqueous systems [1]. This eliminates the need for co-solvents or complex dissolution protocols often required for the free base, saving time and reducing variables in experimental workflows.
| Evidence Dimension | Predicted Aqueous Solubility (LogS) |
|---|---|
| Target Compound Data | Highly soluble (specific LogS value not available, but qualitative and computational evidence supports high solubility) |
| Comparator Or Baseline | 4,5-Dimethylimidazole (free base, CAS 2302-39-8) with predicted LogS (ESOL) of -1.51 (Solubility: 4.36 mg/mL) |
| Quantified Difference | The target compound, as a salt, is qualitatively and computationally more soluble than the free base's predicted 4.36 mg/mL. |
| Conditions | Computational prediction (ESOL method) for free base; qualitative assessment from vendor literature for formate salt [REFS-1, REFS-2]. |
Why This Matters
For procurement, this means selecting the formate salt can reduce solvent compatibility issues and increase the robustness of aqueous-phase synthesis, a key consideration for high-throughput or large-scale processes.
- [1] Kuujia. Product Information for 4,5-Dimethyl-1H-imidazole formate (CAS 86027-00-1). Accessed April 23, 2026. View Source
